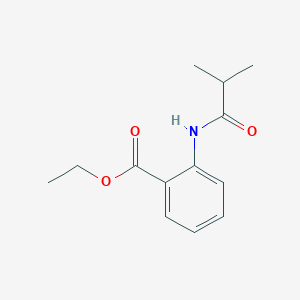

ethyl 2-(isobutyrylamino)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 2-(isobutyrylamino)benzoate” is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters . These are ester derivatives of benzoic acid. It has a molecular formula of C13H17NO3 .

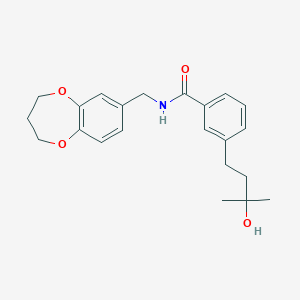

Molecular Structure Analysis

The molecular structure of “ethyl 2-(isobutyrylamino)benzoate” consists of a benzoate core with an ethyl group and an isobutyrylamino group attached . The exact structure can be represented by the SMILES string CCOC(=O)c1ccccc1N .

Aplicaciones Científicas De Investigación

Antioxidative and Anti-inflammatory Applications

- A study on the venerid bivalve clam Paphia malabarica led to the isolation of aryl polyketide derivatives, demonstrating significant antioxidative and anti-inflammatory potential. These compounds, related to ethyl 2-(isobutyrylamino)benzoate, showed greater DPPH radical quenching potential and potential pro-inflammatory 5-lipoxygenase (5-LOX) inhibition, suggesting their usefulness as natural antioxidative and anti-inflammatory functional food ingredients (Minju Joy & K. Chakraborty, 2017).

Polymer Science and Engineering

- In the field of polymer science, analogue calorimetry studies on blends of poly(vinyl ester)s and polyacrylates have provided insights into the interactions of isomeric esters, including compounds structurally related to ethyl 2-(isobutyrylamino)benzoate. These studies help understand the miscibility of polymers, which is crucial for developing new materials with tailored properties (D. Rana, B. M. Mandal, & S. Bhattacharyya, 1996).

Chemical Synthesis and Reactivity

- Research on the kinetics of free radical polymerization of ethyl acrylate provides a framework for understanding the solvent effects on polymerization rates, which is essential for the synthesis of high-performance polymers. Studies like these contribute to the optimization of polymerization processes for industrial applications (A. Fehervari, T. Földes-berezsnich, F. Tüdös, & F. Tüdös, 1980).

Catalysis and Organic Synthesis

- The preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts, including ethyl benzoate, demonstrates the versatility and reactivity of ethyl 2-(isobutyrylamino)benzoate-related compounds in synthetic organic chemistry. This research opens avenues for the development of novel synthetic methodologies (O. Mitsunobu & M. Yamada, 1967).

Propiedades

IUPAC Name |

ethyl 2-(2-methylpropanoylamino)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-4-17-13(16)10-7-5-6-8-11(10)14-12(15)9(2)3/h5-9H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLJGYLZERRALS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-isobutyramidobenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-yl)-3-(methoxymethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-cyclobutylacetamide](/img/structure/B5554621.png)

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylpropanamide](/img/structure/B5554624.png)

![3-(3-methoxyphenyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554632.png)

![N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5554655.png)

![3-(4-methoxyphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5554664.png)

![N-ethyl-3,5-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5554686.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5554727.png)